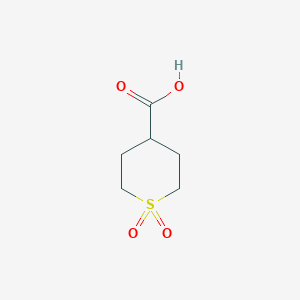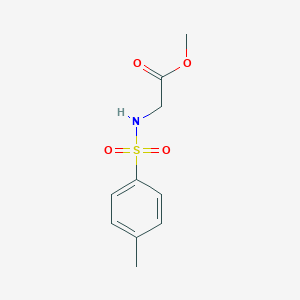
Methyl 2-(4-methylphenylsulfonamido)acetate
Overview
Description
Methyl 2-(4-methylphenylsulfonamido)acetate is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is commonly used as an intermediate in the pharmaceutical and medical fields due to its antibacterial activity . The compound appears as a white to off-white solid and has a melting point of 89-91°C .
Preparation Methods
The synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate typically involves the reaction of p-toluenesulfonamide with methyl bromoacetate . The reaction proceeds as follows:
Reaction of p-toluenesulfonamide with methyl bromoacetate: This step yields the precursor compound.
Deprotection reaction: The final product, this compound, is obtained after deprotection.
Industrial production methods for this compound are not extensively documented, but the described synthetic route is commonly used in laboratory settings.
Chemical Reactions Analysis
Methyl 2-(4-methylphenylsulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(4-methylphenylsulfonamido)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylphenylsulfonamido)acetate involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately bacterial cell death . The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls .
Comparison with Similar Compounds
Methyl 2-(4-methylphenylsulfonamido)acetate can be compared with other sulfonamide derivatives, such as:
- Methyl p-toluenesulfonate
- Tosyl chloride
- N-(Toluene-4-sulfonyl)glycine methyl ester
What sets this compound apart is its specific structure, which imparts unique antibacterial properties and makes it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(13,14)11-7-10(12)15-2/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBPYXMRNEAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340246 | |
| Record name | Methyl 2-(4-methylphenylsulfonamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-02-5 | |
| Record name | Methyl 2-(4-methylphenylsulfonamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


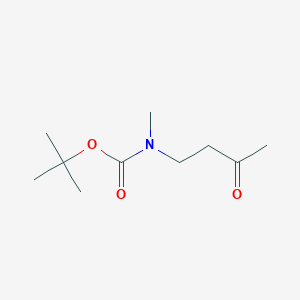
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
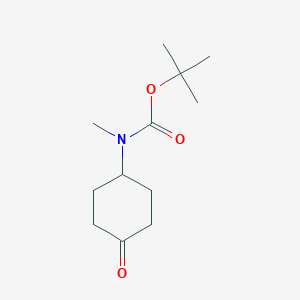
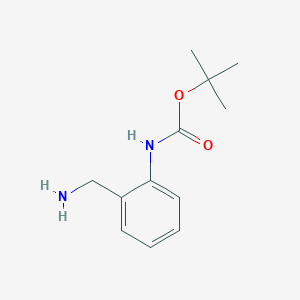
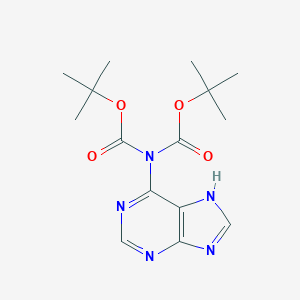
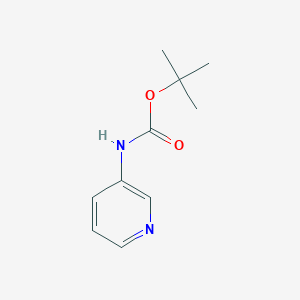
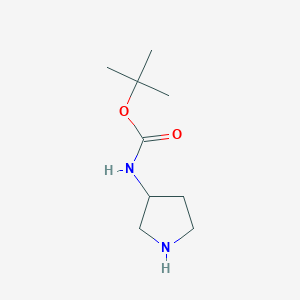
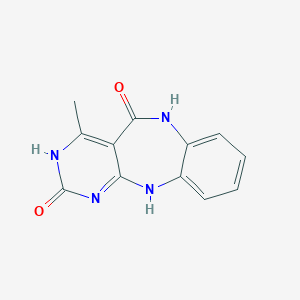

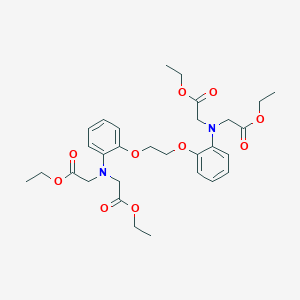
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)


